N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Reactants: Tryptamine derivative and carboxylic acid derivative.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC).
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to its combination of an indole moiety, a piperazine ring, and a carboxamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H27N5O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c29-22(24-11-10-18-16-25-21-9-5-4-8-20(18)21)17-26-23(30)28-14-12-27(13-15-28)19-6-2-1-3-7-19/h1-9,16,25H,10-15,17H2,(H,24,29)(H,26,30) |
InChI Key |
VYXMQRQIXKTRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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